molecular formula C7H10N2O2 B13662092 2-(4-Imino-3,4-dihydropyridin-1(2H)-yl)acetic acid

2-(4-Imino-3,4-dihydropyridin-1(2H)-yl)acetic acid

Cat. No.: B13662092
M. Wt: 154.17 g/mol
InChI Key: BLLFZPBXEDXDPD-UHFFFAOYSA-N
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Description

2-(4-Imino-3,4-dihydropyridin-1(2H)-yl)acetic acid is a synthetic organic compound that features a pyridine ring with an imino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Imino-3,4-dihydropyridin-1(2H)-yl)acetic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.

    Introduction of the Imino Group: The imino group can be introduced via an imination reaction, where an amine reacts with a carbonyl compound.

    Attachment of the Acetic Acid Moiety: The acetic acid group can be attached through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure to favor the desired reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Imino-3,4-dihydropyridin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: Amino derivatives.

    Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Imino-3,4-dihydropyridin-1(2H)-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The acetic acid moiety can also participate in interactions with biological molecules, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-3,4-dihydropyridin-1(2H)-yl)acetic acid: Similar structure but with an amino group instead of an imino group.

    2-(4-Oxo-3,4-dihydropyridin-1(2H)-yl)acetic acid: Contains an oxo group instead of an imino group.

Uniqueness

2-(4-Imino-3,4-dihydropyridin-1(2H)-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(4-imino-2,3-dihydropyridin-1-yl)acetic acid

InChI

InChI=1S/C7H10N2O2/c8-6-1-3-9(4-2-6)5-7(10)11/h1,3,8H,2,4-5H2,(H,10,11)

InChI Key

BLLFZPBXEDXDPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C=CC1=N)CC(=O)O

Origin of Product

United States

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